Ethyl 6-((6-(2-(dimethylamino)ethyl)-4-methoxy-1,3-benzodioxol-5-yl)acetyl)-2,3-dimethoxybenzoate Ethyl 6-((6-(2-(dimethylamino)ethyl)-4-methoxy-1,3-benzodioxol-5-yl)acetyl)-2,3-dimethoxybenzoate
Brand Name: Vulcanchem
CAS No.: 71685-41-1
VCID: VC18462035
InChI: InChI=1S/C25H31NO8/c1-7-32-25(28)21-16(8-9-19(29-4)23(21)31-6)18(27)13-17-15(10-11-26(2)3)12-20-24(22(17)30-5)34-14-33-20/h8-9,12H,7,10-11,13-14H2,1-6H3
SMILES:
Molecular Formula: C25H31NO8
Molecular Weight: 473.5 g/mol

Ethyl 6-((6-(2-(dimethylamino)ethyl)-4-methoxy-1,3-benzodioxol-5-yl)acetyl)-2,3-dimethoxybenzoate

CAS No.: 71685-41-1

Cat. No.: VC18462035

Molecular Formula: C25H31NO8

Molecular Weight: 473.5 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-((6-(2-(dimethylamino)ethyl)-4-methoxy-1,3-benzodioxol-5-yl)acetyl)-2,3-dimethoxybenzoate - 71685-41-1

Specification

CAS No. 71685-41-1
Molecular Formula C25H31NO8
Molecular Weight 473.5 g/mol
IUPAC Name ethyl 6-[2-[6-[2-(dimethylamino)ethyl]-4-methoxy-1,3-benzodioxol-5-yl]acetyl]-2,3-dimethoxybenzoate
Standard InChI InChI=1S/C25H31NO8/c1-7-32-25(28)21-16(8-9-19(29-4)23(21)31-6)18(27)13-17-15(10-11-26(2)3)12-20-24(22(17)30-5)34-14-33-20/h8-9,12H,7,10-11,13-14H2,1-6H3
Standard InChI Key MKJDRNNCXMLCPO-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(C=CC(=C1OC)OC)C(=O)CC2=C(C3=C(C=C2CCN(C)C)OCO3)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, ethyl 6-[2-[6-[2-(dimethylamino)ethyl]-4-methoxy-1,3-benzodioxol-5-yl]acetyl]-2,3-dimethoxybenzoate, reflects its intricate structure. Key features include:

  • A benzoate ester core substituted with methoxy groups at positions 2 and 3.

  • An acetyl-linked benzodioxole moiety bearing a 4-methoxy group and a 2-(dimethylamino)ethyl side chain.

  • Ethyl esterification at the carboxylic acid terminus, enhancing lipophilicity compared to its non-esterified analog, narceine .

The SMILES notation (\text{CCOC(=O)C1=C(C=CC(=C1OC)OC)C(=O)CC2=C(C3=C(C=C2CCN(C)C)OCO3)OC) and InChIKey (MKJDRNNCXMLCPO-UHFFFAOYSA-N) provide precise representations of its connectivity and stereochemical configuration.

Table 1: Molecular and Physicochemical Properties

PropertyValueSource
Molecular FormulaC25H31NO8\text{C}_{25}\text{H}_{31}\text{NO}_8
Molecular Weight473.5 g/mol
LogP (Partition Coefficient)2.76
AppearanceWhite to yellow crystalline powder
Purity≥97%

Analytical Characterization

Chromatographic Profiling

Reverse-phase high-performance liquid chromatography (RP-HPLC) using a Newcrom R1 column (3 µm particle size) effectively separates this compound. Typical conditions include:

  • Mobile Phase: Acetonitrile/water with 0.1% phosphoric acid (formic acid for MS compatibility) .

  • Detection: UV absorbance or mass spectrometry for pharmacokinetic and impurity profiling .

Table 2: HPLC Method Parameters

ParameterSpecificationSource
ColumnNewcrom R1 (100 Å pore size)
Mobile PhaseMeCN:H₂O:H₃PO₄ (gradient)
Flow Rate1.0 mL/min
DetectionUV-Vis (210–400 nm)

This method supports both qualitative analysis and preparative-scale isolation, critical for purity assessment and downstream applications .

Future Research Directions

  • Receptor Binding Assays: Systematic screening against GPCRs (e.g., serotonin, adrenergic receptors) to identify targets.

  • Metabolic Stability Studies: Profiling hydrolysis kinetics in plasma and hepatic microsomes.

  • Structure-Activity Relationships (SAR): Modifying the ester, methoxy, or amine groups to optimize potency and bioavailability.

  • Toxicological Profiling: Acute and chronic toxicity assessments in preclinical models.

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